alpha-Ribavirin

Overview

Description

Mechanism of Action

Target of Action

Alpha-Ribavirin, a synthetic guanosine analogue, primarily targets RNA and DNA viruses . It is particularly effective against the Hepatitis C Virus (HCV) . It also targets the cellular protein inosine monophosphate dehydrogenase (IMPDH) .

Mode of Action

This compound interacts with its targets through several mechanisms. It interferes with the synthesis of viral mRNA and inhibits RNA-dependent RNA polymerase . It also induces HCV mutagenesis . Furthermore, it modulates interferon-stimulated gene expression .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the enzyme IMPDH, which catalyzes the rate-limiting step in guanosine monophosphate (GMP) synthesis . This inhibition leads to a reduction in the guanosine triphosphate (GTP) pool . It also modulates the interferon signaling pathway .

Pharmacokinetics

This compound is promptly absorbed into circulation, with peak concentrations achieved approximately 2.5 hours after dosing . It has a mean bioavailability of 52% and a mean half-life . The pharmacokinetics of this compound can be influenced by factors such as the patient’s weight and the presence of certain genetic markers .

Result of Action

The action of this compound results in extensive perturbation of cellular and viral gene expression . It also leads to a decrease in the GTP pool, which presumably inhibits viral RNA synthesis . Furthermore, it has been shown to reduce protein expression of certain genes in various cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of the drug can impact its effect on divergent cellular and viral pathways . Additionally, the presence of other antiviral treatments can affect the efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Alpha-Ribavirin exerts extensive perturbation of cellular and viral gene expression . It interacts with enzymes such as inosine monophosphate dehydrogenase (IMPDH), leading to marked changes in the balance of intracellular nucleotide concentrations .

Cellular Effects

This compound influences cell function by exerting its mutational properties and causing extensive perturbation of cellular and viral gene expression . It impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It does not lead to chain termination like many other antiviral nucleoside/nucleotide analogs . Instead, it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . A sustained virological response (SVR) was obtained in 45% of patients aged 65 years or older who underwent treatment with pegylated interferon (PEG-IFN) and this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as IMPDH, leading to marked changes in the balance of intracellular nucleotide concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-Ribavirin can be synthesized through a chemoenzymatic process. The key intermediate, 1,2,4-triazole-3-carboxamide, is synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid using the Chipen-Grinshtein method. This intermediate then undergoes an enzyme-catalyzed transglycosylation reaction to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves the chemical synthesis of 1,2,4-triazole-3-carboxamide followed by an enzyme-catalyzed transglycosylation reaction. This method has been optimized to achieve a high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Alpha-Ribavirin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its antiviral activity and therapeutic applications .

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include methanolic ammonia, inosine monophosphate dehydrogenase inhibitors, and various oxidizing and reducing agents .

Major Products

The major products formed from the reactions of this compound include its phosphorylated derivatives, which are crucial for its antiviral activity. These derivatives interfere with viral RNA synthesis and mRNA capping .

Scientific Research Applications

Alpha-Ribavirin has a wide range of scientific research applications:

Comparison with Similar Compounds

Alpha-Ribavirin is unique among nucleoside analogues due to its broad-spectrum antiviral activity and multiple mechanisms of action. Similar compounds include:

Tecadenoson: Another nucleoside analogue with antiviral properties.

Cladribine: Used in the treatment of certain cancers and has antiviral activity.

Vidarabine: An antiviral drug used to treat herpes simplex and varicella-zoster viruses.

This compound stands out due to its ability to target multiple viral pathways and its effectiveness against a wide range of viral infections.

Biological Activity

Alpha-Ribavirin, a nucleoside analogue, is primarily known for its antiviral properties, particularly in the treatment of viral infections such as hepatitis C and various viral respiratory infections. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and its role in combination therapies.

This compound exhibits several mechanisms that contribute to its antiviral activity:

- Inhibition of Viral Replication : this compound interferes with viral RNA synthesis by mimicking purine nucleotides, which leads to the incorporation of the drug into viral RNA. This incorporation results in a mutagenic effect that hampers viral replication and leads to the production of defective viral genomes .

- Immunomodulatory Effects : The compound enhances immune responses against viruses. It has been shown to increase the production of cytokines such as IL-12 and TNF-α when used in combination with interferon-alpha (IFN-α), which is crucial for activating T-cell responses against hepatitis C virus (HCV) infections .

- Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) : this compound inhibits IMPDH, an enzyme involved in the de novo synthesis of purines, which is essential for viral replication. This inhibition leads to reduced nucleotide availability for viral RNA synthesis .

Clinical Efficacy

This compound is often used in combination with IFN-α for treating chronic hepatitis C. Clinical studies have demonstrated that this combination therapy significantly improves sustained virological response rates compared to monotherapy.

Case Studies and Clinical Trials

- Combination Therapy : A study showed that patients receiving a combination of pegylated interferon-alpha and Ribavirin had a sustained virological response rate of approximately 52.6% after 48 weeks . This highlights the importance of Ribavirin in enhancing the efficacy of interferon treatments.

- Non-responders : In patients who previously did not respond to standard IFN-alpha/Ribavirin therapy, subsequent trials indicated a sustained response rate between 27-31% when treated with a different regimen including CIFN (conventional interferon) combined with Ribavirin .

Biological Activity Summary Table

Research Findings

Recent studies have explored the broader implications of this compound beyond hepatitis C:

- MERS-CoV : Research indicated that this compound combined with IFN-α resulted in decreased viral replication and improved clinical outcomes in MERS-CoV-infected models . This suggests potential applications in treating other viral infections.

- Safety Profile : Although generally well-tolerated, some patients experience side effects such as hemolytic anemia, which necessitates careful monitoring during treatment .

Properties

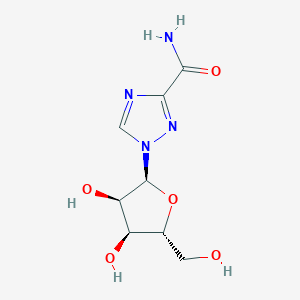

IUPAC Name |

1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUCXVSUMQZMFG-DJSMDIAISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57198-02-4 |

Source

|

| Record name | alpha-Ribavirin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057198024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-RIBAVIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20YXW41SQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.